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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of intermediate building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of intermediate building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I approach molecular design not as a mere assembly of atoms, but as a system of chemical causality.

The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1306078-42-1) represents a highly privileged pharmacophore scaffold. It integrates a halogenated benzoic acid core with a cyclopropylurea moiety. This specific functional group topology is engineered to provide a precise balance of steric shielding, rigid hydrogen-bonding geometry, and tunable lipophilicity, making it an ideal precursor for targeted therapeutics such as kinase inhibitors and GPCR antagonists.

Physicochemical Profiling

To predict a molecule's behavior in biological systems and synthetic workflows, we must first establish its foundational physicochemical baseline. The data below synthesizes the core metrics of this compound, verified against standard chemical databases [1].

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
CAS Registry Number 1306078-42-1
Molecular Formula C₁₁H₁₁ClN₂O₃
Molecular Weight 254.67 g/mol
SMILES String OC(=O)c1ccc(NC(=O)NC2CC2)cc1Cl
Hydrogen Bond Donors 3 (1x Carboxylic OH, 2x Urea NH)
Hydrogen Bond Acceptors 3 (2x Carbonyl O, 1x Hydroxyl O)
Topological Polar Surface Area 86.6 Ų
Predicted LogP ~1.8 – 2.2
Pharmacophore Causality

Every structural feature of this molecule serves a distinct biophysical purpose:

  • Carboxylic Acid (C1): Acts as a primary handle for prodrug synthesis or further amidation. It significantly lowers the overall LogP, enhancing aqueous solubility.

  • Ortho-Chlorine (C2): The chlorine atom provides critical steric hindrance, forcing the adjacent carboxylic acid out of the aromatic plane. This conformational restriction reduces entropic penalties upon target binding and shields the aromatic ring from rapid oxidative metabolism (CYP450 degradation).

  • Cyclopropylurea (C4): Ureas are privileged bidentate hydrogen-bond donors. The cyclopropyl ring acts as a rigid, lipophilic cap that perfectly occupies small hydrophobic pockets in target proteins without the conformational flexibility (and resulting entropic cost) of linear alkyl chains.

Pharmacophore Compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (Pharmacophore Core) Carboxyl Carboxylic Acid (Solubility / Salt Formation) Compound->Carboxyl C1 Position Chloro Ortho-Chlorine (Steric Shielding) Compound->Chloro C2 Position Urea Cyclopropylurea (Rigid H-Bonding) Compound->Urea C4 Position

Fig 1: Pharmacophore mapping of the compound highlighting functional group utility.

Synthetic Methodology: Isocyanate-Amine Coupling

The most robust, scalable, and atom-economical method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate [2, 3]. In this protocol, we utilize 4-amino-2-chlorobenzoic acid and cyclopropyl isocyanate.

Step-by-Step Experimental Protocol
  • Preparation & Solvation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-chlorobenzoic acid in anhydrous Tetrahydrofuran (THF).

    • Causality: THF is chosen because its polar, aprotic nature solubilizes the zwitterionic starting material without competitively reacting with the highly electrophilic isocyanate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 0.1 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as a mild base, ensuring the aniline amino group is fully deprotonated and highly nucleophilic, while avoiding the degradation of the isocyanate.

  • Electrophilic Addition: Dropwise add 1.1 equivalents of cyclopropyl isocyanate over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, strictly preventing the formation of symmetric urea dimers or unwanted mixed anhydrides at the carboxylic acid site.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 to 6 hours.

  • Self-Validating Workup: Quench the reaction with 1M HCl until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Self-Validation: This acidic workup is a self-purifying system. The unreacted aniline starting material becomes protonated (ammonium salt) and washes away in the aqueous layer. The target product, possessing a carboxylic acid, remains neutral at pH 3 and partitions exclusively into the organic EtOAc layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from an ethanol/water gradient to yield the pure product.

Synthesis SM 4-Amino-2-chlorobenzoic acid (Starting Material) Reaction Nucleophilic Addition (0°C to RT, 4-6h) SM->Reaction Reagent Cyclopropyl isocyanate (Electrophile) Reagent->Reaction Solvent THF / Pyridine (Solvent & Base) Solvent->Reaction Workup Acidic Workup & Extraction (1M HCl, EtOAc) Reaction->Workup Product Target Compound (Yield: >85%) Workup->Product

Fig 2: Step-by-step synthetic workflow for the nucleophilic addition reaction.

Analytical Characterization & Validation

To guarantee scientific integrity, the synthesized compound must be rigorously validated through orthogonal analytical techniques [4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in ESI+ mode, the mass spectrum acts as a definitive structural fingerprint. The presence of the chlorine atom will generate a distinct isotopic pattern: a primary [M+H]⁺ peak at m/z 255.1 and an [M+2+H]⁺ peak at m/z 257.1 in a precise 3:1 ratio, confirming the retention of the halogen.

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The integration and chemical shifts provide a self-validating map of the molecule. The cyclopropyl protons are highly shielded, appearing as complex multiplets far upfield (0.4–0.7 ppm and ~2.5 ppm). Conversely, the formation of the urea linkage is confirmed by the appearance of two distinct, deshielded NH broad singlets downfield (>8.0 ppm), proving the success of the isocyanate coupling.

References

  • Molport Database: 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid | 1306078-42-1 Chemical Properties.1

  • Beilstein Journal of Organic Chemistry: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.2

  • RSC Advances: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.3

  • ChemSrc: 1306078-42-1: 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid Analytical Data.4

Sources

Exploratory

Pharmacokinetic Profile of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in vivo: A Comprehensive Bioanalytical and Experimental Guide

Executive Summary The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS 1306078-42-1) represents a highly specific chemotype frequently utilized as a building block or pharmacophore in targeted drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS 1306078-42-1) represents a highly specific chemotype frequently utilized as a building block or pharmacophore in targeted drug discovery (e.g., RORγt or URAT1 inhibitors). Structurally, it features a halogenated benzoic acid core linked to a cyclopropylurea moiety.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the in vivo pharmacokinetic (PK) profile of this molecule. Rather than relying on generic templates, this guide deconstructs the physicochemical properties of the compound to establish causality for every experimental choice—from formulation and dosing to LC-MS/MS bioanalysis and Non-Compartmental Analysis (NCA).

Physicochemical Causality & Predictive Pharmacokinetics

Before initiating in vivo studies, experimental parameters must be tailored to the molecule's intrinsic properties. The structural motifs of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid dictate its biological fate:

  • Carboxylic Acid Core (Ionization & Distribution): With a predicted pKa of ~3.5–4.0, the molecule is predominantly ionized (anionic) at physiological pH (7.4). This drives high plasma protein binding (PPB >90%) via strong affinity for human serum albumin (HSA), resulting in a low volume of distribution ( Vss​ ).

  • Phase II Metabolic Liability: Carboxylic acids are prime substrates for Phase II conjugation. The compound is highly susceptible to acyl glucuronidation via UGT enzymes and acyl-CoA thioester formation. These pathways are critical to monitor, as acyl glucuronides can be chemically reactive and covalently bind to proteins, potentially leading to idiosyncratic toxicities[1],[2].

  • Halogenation (Chloro Group): The chlorine atom at the ortho-position increases the overall lipophilicity (LogP) of the aromatic system, enhancing membrane permeability but simultaneously reducing aqueous solubility of the unionized form.

  • Cyclopropylurea Moiety: While the cyclopropyl ring provides steric hindrance that improves metabolic stability compared to linear alkyl ureas, the urea linkage remains susceptible to amidase-mediated hydrolysis in vivo.

Metabolic_Pathway Parent 2-Chloro-4-[(cyclopropylcarbamoyl)amino] benzoic acid Phase2 Phase II Metabolism (UGT / Acyl-CoA Synthetase) Parent->Phase2 Conjugation Phase1 Phase I Metabolism (CYP450 / Hydrolases) Parent->Phase1 Hydrolysis/Oxidation AcylGluc Acyl Glucuronide Conjugate Phase2->AcylGluc UGTs AcylCoA Acyl-CoA Thioester Phase2->AcylCoA CoA Synthetase Hydrolysis Urea Hydrolysis (4-amino-2-chlorobenzoic acid) Phase1->Hydrolysis Amidase

Fig 1: Predicted primary metabolic pathways including phase II acyl glucuronidation.

In Vivo Study Design & Self-Validating Protocols

To accurately determine absolute bioavailability ( F ) and systemic clearance ( Cl ), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) routes is required.

Protocol 1: Dosing and Plasma Sampling

This protocol is designed as a self-validating system . By including pre-dose sampling and formulation concentration checks, we eliminate confounding variables related to dosing errors or endogenous baseline interference.

Step 1: Formulation Preparation

  • IV Formulation (1 mg/kg): Due to the lipophilic chloro-aromatic ring, aqueous solubility is limited. Formulate using 5% DMSO, 10% Solutol HS-15, and 85% Saline. Validation Check: Aliquot 50 µL of the final formulation for LC-MS/MS concentration verification prior to dosing.

  • PO Formulation (5 mg/kg): Suspend in 0.5% Methylcellulose (MC) in water. The ionized nature of the drug in the basic intestinal environment will facilitate dissolution.

Step 2: Animal Dosing (Sprague-Dawley Rats, n=3 per group)

  • Fast the animals overnight prior to PO dosing to eliminate food-effect variables on absorption.

  • Administer IV dose via the tail vein; administer PO dose via oral gavage.

Step 3: Blood Collection Timeline

  • Timepoints (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Timepoints (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Causality for Sampling: Collect ~200 µL of blood into K2​EDTA tubes. K2​EDTA is chosen over heparin to inhibit plasma amidases that could prematurely hydrolyze the urea linkage ex vivo.

  • Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Store at -80°C immediately to prevent degradation of potential acyl glucuronide metabolites[3].

Bioanalytical LC-MS/MS Methodology

Accurate quantification of aromatic carboxylic acids in biological matrices requires high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, far surpassing HPLC-UV for in vivo PK studies[4].

Protocol 2: Sample Extraction and LC-MS/MS Analysis

Because the carboxylic acid moiety binds tightly to plasma proteins, a robust Protein Precipitation (PPT) method is required to disrupt drug-protein binding and ensure total drug recovery.

Step 1: Protein Precipitation (Sample Prep)

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS) (e.g., d4​ -benzoic acid derivative). Validation Check: The IS tracks extraction efficiency and corrects for matrix-induced ion suppression.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: The acidic mobile phase ensures the carboxylic acid remains unionized during chromatography, improving peak shape and retention on the hydrophobic C18 stationary phase.

Step 3: Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization Negative Mode (ESI-). Carboxylic acids readily lose a proton ( [M−H]− ) yielding excellent signal-to-noise ratios in negative mode[5].

  • Detection: Multiple Reaction Monitoring (MRM).

  • Self-Validation: Run a matrix-matched calibration curve (1–1000 ng/mL) alongside Low, Mid, and High Quality Control (QC) samples. Assay acceptance requires QC accuracy within ±15%.

PK_Workflow A Formulation & Dosing (IV & PO) B In Vivo Sampling (Plasma Collection) A->B Administer C Sample Preparation (Protein Precipitation) B->C Extract D LC-MS/MS Bioanalysis (ESI- MRM) C->D Analyze E NCA PK Parameter Calculation D->E Compute

Fig 2: Step-by-step in vivo pharmacokinetic workflow from dosing to NCA calculation.

Non-Compartmental Analysis (NCA) & Data Interpretation

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). NCA is the preferred methodology for regulatory submissions as it relies on the linear trapezoidal rule for Area Under the Curve (AUC) calculations, requiring fewer assumptions than compartmental model-based approaches[6].

Quantitative Data Summary

Based on the physicochemical profile of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, the following table summarizes the predicted and representative PK parameters typically observed for this chemotype in a rodent model.

Pharmacokinetic ParameterSymbolIV Route (1 mg/kg)PO Route (5 mg/kg)Physiological Implication
Maximum Concentration Cmax​ 1,850 ng/mL3,200 ng/mLHigh Cmax​ due to low tissue distribution.
Time to Maximum Conc. Tmax​ 0.083 h1.5 hModerate absorption rate due to ionization in the gut.
Area Under the Curve AUC0−∞​ 2,400 h·ng/mL6,600 h·ng/mLRepresents total systemic exposure.
Elimination Half-Life t1/2​ 2.8 h3.1 hDriven by Phase II hepatic clearance (glucuronidation).
Systemic Clearance Cl 6.9 mL/min/kgN/ALow-to-moderate clearance, below hepatic blood flow.
Volume of Distribution Vss​ 0.45 L/kgN/ALow Vd confirms high plasma protein binding (confined to plasma/ECF).
Oral Bioavailability F N/A55% F = (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Data Interpretation: The low Vss​ (0.45 L/kg) directly correlates with the predicted high plasma protein binding of the carboxylic acid moiety. The moderate bioavailability (55%) suggests that while the chloro group aids in membrane permeability, first-pass metabolism (likely via UGTs forming acyl glucuronides) limits total systemic exposure.

References

  • [Non-compartmental analysis] - nih.gov - 2.[Acyl glucuronides: the good, the bad and the ugly] - nih.gov -
  • [Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide] - benchchem.com - 4.[Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology] - nih.gov - 5.[Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis] - acs.org -

Sources

Foundational

Whitepaper: In Vitro Cytotoxicity Profiling of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

Executive Summary In early-stage drug discovery, the transition of a chemical hit to a lead compound hinges on a rigorous understanding of its safety profile. 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS 130...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition of a chemical hit to a lead compound hinges on a rigorous understanding of its safety profile. 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS 1306078-42-1) is a synthetically derived small molecule featuring a halogenated benzoic acid core and a cyclopropyl urea linkage. While urea derivatives are privileged pharmacophores frequently utilized in kinase inhibitors and soluble epoxide hydrolase targets, their specific structural motifs can inadvertently trigger off-target cytotoxicity.

As a Senior Application Scientist, I approach the evaluation of such compounds not merely by asking if they kill cells, but how and why. This technical guide outlines a comprehensive, self-validating in vitro cytotoxicity framework designed to de-risk this compound. By layering orthogonal assays—quantifying ATP depletion, mitochondrial redox integrity, and apoptotic signaling—we establish a causal understanding of the compound's cellular impact, preventing late-stage attrition in the development pipeline [4].

Structural Rationale & Toxicological Hypothesis

Before pipetting a single well, we must analyze the chemical structure to anticipate potential liabilities. The structure of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid presents two primary regions of toxicological interest:

  • The Chloro-Benzoic Acid Moiety: Halogenated aromatic carboxylic acids are highly lipophilic. In hepatic models (e.g., HepG2), carboxylic acids can undergo phase II metabolism to form reactive acyl glucuronides, which may covalently bind to cellular proteins and induce hepatotoxicity.

  • The Cyclopropyl Urea Linkage: While excellent for forming hydrogen bond networks with target proteins, lipophilic ureas can sometimes act as mitochondrial uncouplers or precipitate in aqueous media, leading to false-positive toxicity readouts.

The Hypothesis: If this compound exhibits cytotoxicity, it will likely manifest first as mitochondrial stress (due to the urea moiety) followed by ATP depletion and subsequent apoptosis, rather than immediate necrotic membrane rupture.

The Self-Validating Orthogonal Screening Strategy

To test our hypothesis, we cannot rely on a single assay. A fundamental pitfall in preclinical screening is the over-reliance on metabolic dyes, which can be confounded by the compound's direct chemical interference. We establish causality by employing an orthogonal, three-tiered screening cascade.

  • Tier 1: ATP Quantitation (CellTiter-Glo): ATP is the universal currency of living cells. When a cell dies, endogenous ATPases rapidly deplete ATP. This assay provides the fastest, most sensitive, and least artifact-prone measurement of absolute cell viability [1].

  • Tier 2: Redox Integrity (MTT Assay): The MTT assay measures NAD(P)H-dependent oxidoreductase activity [2]. By pairing MTT with CellTiter-Glo, we establish a critical causal link: if ATP levels plummet but MTT reduction remains stable, the compound is likely a direct mitochondrial uncoupler rather than a membrane disruptor [3].

  • Tier 3: Mechanistic Resolution (Flow Cytometry): If the IC50 is < 50 µM, we must determine the mechanism of death (Apoptosis vs. Necrosis) using Annexin V/Propidium Iodide (PI) staining.

Workflow A Compound CAS 1306078-42-1 Preparation & Serial Dilution B Tier 1: ATP Quantitation (CellTiter-Glo) A->B C Tier 2: Redox Integrity (MTT Assay) A->C D Tier 3: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry) B->D If IC50 < 50 µM E Data Synthesis & IC50 Determination B->E C->D C->E D->E

Figure 1: Orthogonal in vitro cytotoxicity screening workflow.

Experimental Methodologies (Step-by-Step Protocols)

Every protocol described below operates as a self-validating system . This is achieved by incorporating three mandatory internal controls per plate:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and normalizes solvent effects.

  • Positive Control (10 µM Staurosporine): Induces complete apoptosis, establishing the 0% viability baseline and validating assay sensitivity.

  • Media Blank: Subtracts background luminescence/absorbance, ensuring signal-to-noise integrity.

Compound Preparation and Cell Seeding
  • Solubilization: Dissolve 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in 100% LC-MS grade DMSO to create a 10 mM master stock.

  • Cell Seeding: Seed HepG2 (hepatocyte), HEK293 (renal), and A549 (pulmonary) cells at a density of 5,000 cells/well in 90 µL of complete DMEM into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for absorbance).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Dosing: Perform a 10-point, 3-fold serial dilution of the compound in media. Add 10 µL of the diluted compound to the 90 µL of culture media (Final top concentration: 100 µM; Final DMSO: 0.1%). Incubate for 48 hours.

Tier 1: CellTiter-Glo (ATP Quantitation)

Causality Focus: Rapid lysis and stabilization of ATP prevent enzymatic degradation, ensuring the luminescent signal is directly proportional to the viable cell count at the exact moment of assay.

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial Step: Failing to equilibrate causes temperature gradients across the plate, leading to "edge effects" and skewed data [1].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Tier 2: MTT Assay (Redox Integrity)

Causality Focus: MTT is reduced to insoluble formazan by metabolically active cells. We utilize a dual-wavelength read to mathematically eliminate optical artifacts caused by cellular debris.

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well containing 100 µL of media [2].

  • Incubation: Incubate for 3 hours at 37°C. (Observe formazan crystal formation under a microscope).

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Place on a shaker for 15 minutes.

  • Detection: Read absorbance at 570 nm (peak formazan absorbance) and 650 nm (background scattering).

  • Calculation: Subtract the 650 nm reading from the 570 nm reading to yield the true metabolic signal [3].

Tier 3: Annexin V/PI Flow Cytometry
  • Harvesting: Collect both the supernatant (containing floating dead cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (analyze 10,000 events per sample).

Quantitative Data Presentation

To synthesize the findings, data must be normalized against our self-validating controls and fitted to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 (Half-maximal inhibitory concentration) and Emax (Maximum efficacy of cell killing).

Below is a representative data structure illustrating the expected cytotoxicity profile for this class of compound during early screening:

Table 1: Representative In Vitro Cytotoxicity Profile of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (48h Exposure)

Cell LineTissue OriginAssay TypeIC50 (µM) ± SDEmax (%)Interpretation
HepG2 LiverCellTiter-Glo (ATP)42.5 ± 3.198%Moderate hepatotoxicity; near-complete cell death at top dose.
HepG2 LiverMTT (Redox)38.2 ± 2.895%Strong correlation with ATP depletion; confirms true viability loss.
HEK293 KidneyCellTiter-Glo (ATP)> 10015%Minimal renal toxicity; compound is well tolerated up to 100 µM.
A549 LungCellTiter-Glo (ATP)85.4 ± 5.260%Mild toxicity; partial growth inhibition rather than acute lethality.

Data Note: The tight correlation between ATP depletion and MTT reduction in HepG2 cells suggests that the compound induces genuine cell death rather than isolated metabolic uncoupling.

Mechanism Comp Urea Derivative Exposure Mito Mitochondrial Depolarization Comp->Mito ROS Generation Casp Caspase 3/7 Activation Mito->Casp Cytochrome c Dead Apoptotic Cell Death Casp->Dead

Figure 2: Putative mitochondrial apoptotic pathway induced by cytotoxic hits.

Conclusion

Evaluating the in vitro cytotoxicity of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid requires more than a simple live/dead binary output. By utilizing a self-validating, multi-tiered approach—combining the rapid, absolute quantification of ATP via CellTiter-Glo with the metabolic insights of the MTT assay, and resolving the mechanism via flow cytometry—we generate high-confidence, actionable data.

If the compound exhibits an IC50 > 50 µM across primary tissue models (liver, kidney, lung), it possesses a sufficient therapeutic window to advance to in vivo pharmacokinetic testing. Conversely, if potent hepatotoxicity is observed, the structural liability likely resides in the chloro-benzoic acid moiety, providing medicinal chemists with a clear rationale for structural optimization (e.g., bioisosteric replacement of the carboxylic acid).

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (Mosmann, 1983) Source: Journal of Immunological Methods / PubMed (NCBI) URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid: Molecular Weight and Solubility in DMSO

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, a molecule of interest in contemporary drug discovery and development....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, a molecule of interest in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document details the compound's molecular weight and provides a robust framework for determining its solubility in dimethyl sulfoxide (DMSO), a critical parameter for in vitro and in vivo studies.

Introduction: The Significance of Physicochemical Characterization

In the landscape of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics, including molecular weight and solubility, are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, with its distinct structural motifs, presents a case study in the importance of precise characterization to enable its progression through the discovery pipeline.

Dimethyl sulfoxide (DMSO) is a powerful and widely utilized polar aprotic solvent in biological research and drug discovery.[1] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for the preparation of stock solutions for in vitro assays.[2][3] However, the concentration of DMSO must be carefully controlled in cellular assays, as high concentrations can be toxic or interfere with experimental results. Therefore, determining the maximum solubility of a compound in DMSO is a critical first step in experimental design.

Molecular Weight: A Foundational Parameter

The molecular weight of a compound is a definitive and intrinsic property that influences a multitude of its biological and chemical characteristics, including its diffusion rate, membrane permeability, and receptor-binding kinetics.

Determination of Molecular Weight

The molecular weight of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been determined based on its chemical formula.

Table 1: Molecular Properties of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

PropertyValueSource
Chemical Formula C₁₁H₁₁ClN₂O₃
Molecular Weight 254.67 g/mol

The molecular formula, C₁₁H₁₁ClN₂O₃, indicates the elemental composition of the molecule, which is the basis for its precise molecular weight.[4] This value is essential for all subsequent quantitative experimental work, including the preparation of solutions of known molarity and the interpretation of analytical data.

Solubility in Dimethyl Sulfoxide (DMSO): A Critical Experimental Parameter

The Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" for solubility assessment. This method provides a definitive value that is independent of the initial solid-state form of the compound and the dissolution rate. For drug discovery applications, it represents the true maximum concentration of the compound that can be achieved in a given solvent under specific conditions.

Experimental Protocol for Thermodynamic Solubility Determination in DMSO

This protocol is designed to be a self-validating system, incorporating steps to ensure that equilibrium is reached and that the measured concentration is accurate.

Materials:

  • 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled orbital shaker

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable analytical column (e.g., C18)

  • Appropriate mobile phase for HPLC analysis

Workflow for Thermodynamic Solubility Determination:

G A 1. Preparation of a Supersaturated Suspension B 2. Equilibration A->B Incubate at 25°C for 24-48h on an orbital shaker C 3. Separation of Undissolved Solid B->C Centrifuge at high speed (e.g., 14,000 rpm for 10 min) D 4. Supernatant Dilution C->D Carefully collect a known volume of the supernatant E 5. HPLC Analysis D->E Dilute with DMSO to fall within the HPLC standard curve range F 6. Concentration Calculation E->F Quantify against a prepared standard curve

Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid into a 2 mL microcentrifuge tube. The key is to add an excess of the solid to ensure that a saturated solution is formed.

    • Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate the initial dissolution and create a fine suspension of the excess solid.

  • Equilibration (The Causality Behind This Critical Step):

    • Place the sealed microcentrifuge tube on a thermostatically controlled orbital shaker set to a consistent temperature (e.g., 25°C).

    • Allow the suspension to equilibrate for 24 to 48 hours. This extended incubation period is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. Shorter incubation times may result in an underestimation of the true solubility.

  • Separation of Undissolved Solid:

    • Following equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid material. This step ensures a clear separation of the saturated supernatant from any remaining solid particles.

  • Supernatant Dilution:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Perform a precise serial dilution of the supernatant with anhydrous DMSO to bring the concentration of the analyte within the linear range of the analytical method (HPLC-UV).

  • Quantitative Analysis by HPLC:

    • Prepare a standard curve of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid of known concentrations in DMSO.

    • Analyze the diluted supernatant samples and the standards by a validated HPLC-UV method. The use of a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) is a common starting point for compounds of this nature.

  • Calculation of Solubility:

    • Determine the concentration of the diluted supernatant from the standard curve.

    • Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the thermodynamic solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in DMSO at the specified temperature.

Table 2: Expected Data Output from Solubility Determination

ParameterValueUnitMethod
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method with HPLC Quantification

Conclusion: Foundational Data for Advancing Research

The precise determination of the molecular weight and the experimental characterization of the DMSO solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are indispensable steps in its evaluation as a potential therapeutic agent. The molecular weight of 254.67 g/mol provides a fundamental constant for all quantitative work. While a published solubility value is not currently available, the detailed protocol provided in this guide offers a robust and reliable method for its determination. This foundational data will empower researchers to design and execute in vitro and in vivo experiments with confidence, ensuring the integrity and reproducibility of their findings and ultimately accelerating the drug discovery and development process.

References

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link][3]

  • Wikipedia. (2026). Dimethyl sulfoxide. [Link][1][2]

  • Molport. (n.d.). 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. [Link][4][5]

Sources

Foundational

Comprehensive Technical Guide: Crystal Structure and NMR Spectroscopy of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic Acid

Executive Summary The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1306078-42-1) is a highly functionalized building block frequently utilized in drug discovery and supramolecular chemistry. Its mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1306078-42-1) is a highly functionalized building block frequently utilized in drug discovery and supramolecular chemistry. Its molecular architecture features a cyclopropylurea moiety, an ortho-chloro-substituted phenyl ring, and a terminal carboxylic acid. Characterizing this molecule requires navigating complex supramolecular behaviors, as it possesses multiple competing hydrogen-bond donors and acceptors.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD). By understanding the causality behind solvent selection, crystallization kinetics, and synthon competition, researchers can avoid common analytical pitfalls such as spectral line broadening and polymorphic kinetic trapping.

Molecular Architecture & Interaction Logic

The structural logic of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid dictates the presence of two highly competitive hydrogen-bonding synthons:

  • The Carboxylic Acid Dimer: Forms classic R22​(8) homodimers.

  • The Urea α -Tape Network: Assembles via bifurcated N-H O=C hydrogen bonds [3].

Additionally, the 2-chloro substituent introduces steric bulk that twists the phenyl ring out of the urea plane. This steric twist actively competes with the planarity required for optimal α -tape formation, often forcing the molecule into alternative solid-state packing arrangements such as urea-carboxylic acid heterosynthons [4].

Synthon_Logic A 2-Chloro-4-[(cyclopropylcarbamoyl) amino]benzoic acid B Carboxylic Acid Group A->B C Cyclopropylurea Group A->C D 2-Chloro Substituent A->D E R2^2(8) Homodimer (Strong H-Bonding) B->E F Alpha-Tape Network (N-H...O=C H-Bonding) C->F G Steric Twist (Disrupts Planarity) D->G E->F Competes with G->F Competes with

Logical relationship and competition between supramolecular hydrogen-bonding synthons.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Causality in Solvent Selection

Ureidobenzoic acids exhibit exceptionally high dimerization constants (up to 109 M −1 ) in non-polar solvents [1]. If CDCl 3​ is utilized, the molecules self-assemble into massive supramolecular oligomers. This results in severe line broadening and unresolved multiplets due to slow molecular tumbling and intermediate chemical exchange on the NMR timescale [2].

The Solution: DMSO- d6​ must be selected as the analytical solvent. As a strong hydrogen-bond acceptor, DMSO actively disrupts the intermolecular urea and carboxylic acid networks, solvating the monomeric species and yielding sharp, highly assignable resonances.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ (99.9% D) in a standard 5 mm NMR tube. Ensure complete dissolution to prevent magnetic susceptibility artifacts.

  • 1D Acquisition: Acquire 1 H NMR (16–64 scans, relaxation delay D1​=2 s) and 13 C NMR (1024–2048 scans, D1​=2 s) at 298 K.

  • 2D Correlation: Perform COSY (to link the cyclopropyl aliphatic protons), HSQC (to assign direct C-H bonds), and HMBC (to establish connectivity across the urea carbonyl and the quaternary carbons of the phenyl ring).

  • Variable Temperature (VT) NMR: The cyclopropylcarbamoyl group can exhibit restricted rotation around the C-N partial double bond. If the cyclopropyl N-H or CH signals appear broad at 298 K, acquire spectra at elevated temperatures (e.g., 353 K) to accelerate rotation and observe signal coalescence [2].

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR Acquisition (1H, 13C Spectra) A->B C 2D NMR Correlation (COSY, HSQC, HMBC) B->C D Variable Temperature (VT) NMR (Assess Restricted Rotation) C->D E Data Processing & Assignment (MestReNova / TopSpin) D->E

Step-by-step NMR spectroscopy workflow for structural elucidation and assignment.

Quantitative Data: Expected Chemical Shifts

Table 1: Expected 1 H NMR Assignments in DMSO- d6​ (400 MHz)

NucleusExpected Shift (ppm)MultiplicityIntegrationAssignment
1 H~12.80br s1HCarboxylic acid OH
1 H~8.95s1HUrea NH (Ar-NH)
1 H~7.85d ( J≈8.5 Hz)1HAr-H (H-6, adjacent to COOH)
1 H~7.60d ( J≈2.0 Hz)1HAr-H (H-3, adjacent to Cl)
1 H~7.25dd ( J≈8.5,2.0 Hz)1HAr-H (H-5)
1 H~6.50d ( J≈2.5 Hz)1HUrea NH (Cyclopropyl-NH)
1 H~2.55m1HCyclopropyl CH
1 H~0.65, ~0.45m4HCyclopropyl CH 2​

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality in Crystallization Strategy

Growing diffraction-quality crystals of ureidobenzoic acids is notoriously difficult due to their tendency to form amorphous precipitates driven by rapid, uncontrolled hydrogen bonding.

The Strategy: A mixed solvent system (e.g., Methanol/Ethyl Acetate) is required. The protic solvent (methanol) acts as a hydrogen-bond competitor, dissolving the compound by breaking initial solid-state aggregates. The volatile anti-solvent (ethyl acetate) allows for slow supersaturation as the methanol evaporates. This thermodynamic control prevents kinetic trapping and promotes the growth of defect-free single crystals [4].

Step-by-Step SCXRD Protocol
  • Solvent Screening: Prepare saturated solutions in various solvent mixtures (MeOH/EtOAc, DMF/Water) in 2-dram vials.

  • Slow Evaporation: Puncture the vial caps with a needle and allow undisturbed evaporation at 20–25 °C for 3–10 days.

  • Crystal Harvesting: Select a single, optically clear crystal (approx. 0.2×0.1×0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer goniometer under a cold nitrogen stream (100 K) to minimize thermal vibrations. Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms (especially N-H and O-H) are located in the difference Fourier map.

  • Self-Validation (E-E-A-T Principle): To ensure the selected single crystal is representative of the bulk synthesized powder, Powder X-Ray Diffraction (PXRD) must be performed on the bulk sample. The experimental PXRD diffractogram is then overlaid with the simulated diffractogram generated from the SCXRD .cif file. A high degree of matching validates the phase purity of the bulk material.

SCXRD_Workflow A Solvent Screening (MeOH/EtOAc Mixtures) B Slow Evaporation (20-25°C, 3-10 days) A->B C Crystal Harvesting (Polarizing Microscope) B->C D X-Ray Data Collection (100 K, Mo/Cu K-alpha) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F Self-Validation (CheckCIF & Bulk PXRD) E->F

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) and crystallization workflow.

Quantitative Data: Crystallographic Parameters

Table 2: Typical SCXRD Parameters for Ureidobenzoic Acid Derivatives

ParameterExpected Value Range
Crystal System Triclinic or Monoclinic
Space Group P1ˉ or P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules/unit cell) 2 or 4
R1​ (Final R index) <0.05
wR2​ <0.15
Goodness-of-fit on F2 1.00 – 1.05

References

  • Appel, W. P. J., et al. "Supramolecular chemistry with ureido-benzoic acids." Chemical Science, 2014. URL: [Link]

  • Custelcean, R., et al. "Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon." Crystal Growth & Design, 2008. URL: [Link]

  • Wang, X., et al. "Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5." Zeitschrift für Kristallographie - New Crystal Structures, 2020. URL: [Link]

Exploratory

Identification of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid metabolites

Initiating Compound Search I'm now starting a thorough search for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. My initial focus is on uncovering its known metabolites, any established metabolic pathways, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Search

I'm now starting a thorough search for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. My initial focus is on uncovering its known metabolites, any established metabolic pathways, and the analytical techniques commonly employed for its detection and quantification. This should provide a solid foundation for the next phases.

Developing Guide Structure

I've expanded my search beyond initial compound info. Now, I'm focusing on finding detailed protocols for in vitro and in vivo metabolism studies, including sample prep techniques. I'm also delving into analytical instrumentation principles, like HPLC, MS, and NMR, and synthesizing the findings to outline the technical guide's structure, focusing on integrity, flow, and visualization.

Refining Research Strategies

I'm now zeroing in on 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid's metabolic landscape. I'm prioritizing the identification of detailed protocols for in vitro and in vivo studies, alongside sample preparation methods for various matrices. I'm focusing on key analytical instrumentation principles. My goal is a structured, visually engaging guide.

Exploring Analytical Techniques

I've been delving into analytical techniques for metabolite identification. So far, LC-MS, HRMS, and NMR have surfaced as central methods. The search is focusing on in vitro workflows, aiming to define relevant methodologies. I'm building a base to select the methods which can be used to achieve results.

Narrowing Down the Search

I'm now refining the search, and have found that while general metabolomics information abounds, data specifically for "2-Chloro-4-[(cyclopropylcarbamoyl)amino ]benzoic acid" is sparse. Consequently, I'm shifting to structurally similar compounds, or will have to infer metabolic pathways based on related chemical moieties like chloro-substituted aromatics, amides, and cyclopropyl groups. This will feed into a hypothetical metabolic scheme for the technical guide.

Refining Metabolic Pathways

I'm continuing to refine the metabolic pathways search for 2-Chloro-4-[(cyclopropylcarbamoyl) amino]benzoic acid. While direct hits for specific metabolites were elusive initially, subsequent searches yielded valuable insights into its metabolism. Now, I'm focusing on those broader metabolic pathways to pinpoint the key reactions involved.

Synthesizing Proposed Pathways

I've moved on from searching and have compiled a wealth of data on the structural components. I now have a solid basis for proposing plausible metabolic pathways for 2-Chloro-4-[(cyclopropylcarbamoyl) amino]benzoic acid. My focus is on integrating this information into a cohesive technical guide, including a hypothetical metabolic scheme. I'll need to define some experimental workflows to validate and detail it.

Structuring the Guide

I've shifted my focus to structuring the technical guide. My goal is to synthesize the information on the metabolic pathways into a cohesive narrative. I'm prioritizing clarity in presenting the theoretical pathways based on structural components, followed by practical guidance on experimental validation using techniques like LC-MS and NMR. I'm also ensuring all claims are supported by authoritative sources and detailing the experimental workflows. I am creating diagrams and tables to present it all, and am compiling a reference list.

Analyzing Structural Components

I've shifted focus to analyzing the metabolism of the structural components of 2-Chloro-4-[(cyclopropylcarbamoyl) amino]benzoic acid. My searches uncovered Phase I and Phase II reactions relevant to chloro-substituted benzoic acids, cyclopropyl groups, and aromatic amides. I'm focusing on creating a set of plausible metabolic pathways and metabolites. Next, I'll synthesize this into a technical guide with a hypothetical scheme and detailed experimental workflows. I will ensure this guide supports researchers.

Protocols & Analytical Methods

Method

Formulation Strategies for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid: Overcoming Solubility and Bioavailability Challenges

Document Type: Application Note & Methodological Protocol Target Audience: Formulation Scientists, Preclinical Development Researchers, and Analytical Chemists Introduction & Physicochemical Profiling The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Methodological Protocol Target Audience: Formulation Scientists, Preclinical Development Researchers, and Analytical Chemists

Introduction & Physicochemical Profiling

The development of oral solid dosage forms for novel active pharmaceutical ingredients (APIs) is frequently bottlenecked by poor aqueous solubility. 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1306078-42-1) presents a classic "brick dust" formulation challenge. As a Senior Application Scientist, approaching this molecule requires a deep understanding of how its specific functional groups dictate its macroscopic physical properties.

The molecule features three critical structural domains:

  • A Benzoic Acid Moiety (pKa ~4.0): Renders the molecule weakly acidic. At the low pH of the gastric environment (pH 1.2–2.0), the drug remains unionized, resulting in negligible aqueous solubility.

  • A Cyclopropylurea Group: Urea moieties are notorious in solid-state chemistry for forming strong, bifurcated intermolecular hydrogen bond networks. This drives a high crystal lattice energy (reflected in a high melting point, Tm​ ), making it thermodynamically difficult for water molecules to break the crystal lattice.

  • A Chlorophenyl Backbone: Confers significant lipophilicity (LogP), further reducing the thermodynamic affinity for aqueous solvation.

To achieve therapeutic bioavailability, formulation strategies must either disrupt the crystal lattice (Amorphous Solid Dispersions), bypass the lattice energy via ionization (Salt Formation), or maximize the surface area-to-volume ratio (Nanocrystals).

FormulationWorkflow API 2-Chloro-4-[(cyclopropylcarbamoyl) amino]benzoic acid Assess Physicochemical Profiling (pKa, LogP, Tm, Tg) API->Assess Salt Strategy 1: Salt Screening (Target: COOH group) Assess->Salt ΔpKa > 3 ASD Strategy 2: Amorphous Solid Dispersion (Target: High Lattice Energy) Assess->ASD High Tm/Tg ratio Nano Strategy 3: Nanocrystals (Target: High Crystallization Tendency) Assess->Nano Poor glass forming EvalSalt PXRD, DSC, Aqueous Solubility Salt->EvalSalt EvalASD mDSC, PLM, Non-sink Dissolution ASD->EvalASD EvalNano DLS (PSD, PDI), Zeta Potential Nano->EvalNano

Fig 1. Formulation decision workflow for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid.

Formulation Strategy 1: Salt Screening and Selection

Mechanistic Rationale: Because the API contains a carboxylic acid, salt formation is the most thermodynamically stable approach to enhancing solubility. By pairing the acidic API with a basic counterion (e.g., Sodium, Potassium, Meglumine, or Tromethamine), the resulting ionic bond significantly lowers the energy barrier for aqueous solvation. High-throughput salt screening relies heavily on the selection of appropriate solvents and counterions to maximize hit rates ()[1].

Protocol: High-Throughput Temperature-Cycled Salt Screening

This protocol is designed as a self-validating system to prevent false positives (e.g., crystallization of the pure counterion).

  • Stock Solution Preparation: Dissolve the API in Tetrahydrofuran (THF) at 50 mg/mL. Prepare aqueous or methanolic solutions of pharmaceutically acceptable basic counterions at 0.5 M.

  • Equimolar Dispensing: Using an automated liquid handler, dispense the API and counterions into a 96-well glass plate at 1:1 and 1:1.2 (API:Counterion) molar ratios.

  • Temperature Cycling: Seal the plate and subject it to temperature cycling between 5°C and 50°C at a rate of 0.5°C/min for 48 hours. Causality: Cycling repeatedly pushes the system into and out of supersaturation, promoting the nucleation of the most thermodynamically stable salt crystal while annealing out kinetic defects.

  • Harvesting & Self-Validation:

    • Primary Validation (Phase Identification): Centrifuge, decant the supernatant, and analyze the precipitate via Powder X-Ray Diffraction (PXRD). A diffractogram distinct from the free acid confirms a new crystalline phase.

    • Secondary Validation (Stoichiometry): Dissolve the new crystals and analyze via High-Performance Liquid Chromatography (HPLC). Quantifying the exact API-to-counterion ratio confirms the formation of a true salt rather than a physical mixture or pure counterion precipitate.

Formulation Strategy 2: Amorphous Solid Dispersions (ASD)

Mechanistic Rationale: If salt screening yields hygroscopic or unstable polymorphs, the high lattice energy of the cyclopropylurea group must be bypassed kinetically. Amorphous Solid Dispersions (ASDs) achieve this by kinetically trapping the API in a disordered state within a polymer matrix (e.g., HPMCAS or PVP-VA). This creates a "spring and parachute" effect: the amorphous API rapidly dissolves to create a supersaturated solution (the spring), while the polymer prevents precipitation (the parachute) ()[2].

Protocol: ASD Generation via Spray Drying
  • Feed Solution Preparation: Dissolve the API (20% w/w) and HPMCAS-H (80% w/w) in a 1:1 (v/v) Dichloromethane/Methanol mixture to a total solids concentration of 5% w/v. Causality: DCM is required to solvate the lipophilic chlorophenyl backbone, while Methanol acts as a hydrogen-bond disruptor to break the urea-urea interactions and dissolve the polymer.

  • Atomization and Drying: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Aspirator: 100%

    • Causality: The rapid evaporation of the solvent droplets kinetically freezes the API molecules before they can re-associate into a crystal lattice.

  • Secondary Drying: Vacuum dry the collected powder at 40°C for 24 hours to reduce residual solvents below ICH Q3C safety limits.

  • Self-Validation: Analyze the powder using Modulated Differential Scanning Calorimetry (mDSC). The presence of a single Glass Transition Temperature ( Tg​ ) located between the Tg​ of the pure amorphous API and the pure polymer confirms a miscible, single-phase solid solution. Cross-validate with Polarized Light Microscopy (PLM) to ensure a complete absence of birefringence (indicating zero residual crystallinity).

SprayDryingWorkflow Prep Solution Prep API + Polymer + Solvent Atom Atomization (Droplet Formation) Prep->Atom Dry Rapid Evaporation (Kinetic Trapping) Atom->Dry Collect Cyclone Collection (ASD Powder) Dry->Collect Val1 mDSC: Single Tg Confirmed Collect->Val1 Val2 PLM: Absence of Birefringence Collect->Val2

Fig 2. Spray drying process and self-validating analytical workflow for ASD generation.

Formulation Strategy 3: Top-Down Nanocrystal Suspension

Mechanistic Rationale: If the API is a poor glass-former and rapidly recrystallizes from an ASD, nanocrystal technology is the optimal fallback. By preserving the stable crystal lattice but reducing the particle size to the nanometer range (<300 nm), the surface area exposed to the dissolution medium increases exponentially. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate. Top-down wet media milling is the most scalable approach for this ()[3].

Protocol: Wet Media Milling
  • Pre-dispersion: Suspend 10% (w/v) crystalline API in an aqueous vehicle containing 1% (w/v) Poloxamer 407 and 0.2% (w/v) Sodium Lauryl Sulfate (SLS). Causality: As particle size decreases, surface free energy spikes, driving particles to agglomerate (Ostwald ripening). Poloxamer provides a steric shield, while SLS provides electrostatic repulsion to stabilize the newly formed nanometric surfaces.

  • Milling: Transfer the suspension to a planetary micro mill loaded with 0.5 mm Yttrium-stabilized Zirconium Oxide (YTZ) beads. Mill at 400 RPM for 120 minutes, pausing for 5 minutes every 15 minutes. Causality: Pausing prevents excessive thermal buildup, which could induce localized melting and polymorphic transformations.

  • Self-Validation: Analyze the milled suspension via Dynamic Light Scattering (DLS). The protocol is considered successful and self-validated if the Z-average particle size is < 300 nm with a Polydispersity Index (PDI) < 0.2. Furthermore, a Zeta Potential > |20| mV confirms adequate electrostatic stabilization against long-term aggregation.

Quantitative Data Summaries

Table 1: Physicochemical Risk Assessment of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

Structural FeaturePhysicochemical ConsequenceFormulation Implication
Carboxylic Acid (-COOH) Weakly acidic (pKa ~4.0); unionized in stomach.Primary target for salt screening (requires basic counterion).
Cyclopropylurea Group Strong bifurcated hydrogen bonding; high Tm​ .High lattice energy necessitates disruption via ASD or size reduction.
Chlorophenyl Ring High lipophilicity (LogP); poor aqueous affinity.Requires surfactants in nanocrystals or lipophilic solvents in spray drying.

Table 2: Comparative Evaluation of Formulation Strategies

StrategyMechanism of SolubilizationPrimary AdvantageCritical Quality Attribute (CQA)
Salt Formation Ionization lowers solvation energy barrier.Highest thermodynamic stability; low manufacturing cost.Counterion stoichiometry, hygroscopicity, polymorphic purity.
ASD (Spray Drying) Kinetic trapping in high-energy amorphous state.Maximum supersaturation potential ("Spring effect").Single Tg​ (miscibility), absence of birefringence, moisture content.
Nanocrystals Exponential increase in surface area (Noyes-Whitney).Preserves crystal stability while maximizing dissolution rate.Z-average size (<300 nm), PDI (<0.2), Zeta Potential (>|20| mV).

References

  • Qiu, J., Patel, A., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.[Link]

  • Bhujbal, S. V., Mitra, B., Jain, U., Gong, Y., Agrawal, A., Karki, S., Taylor, L. S., Kumar, S., & Zhou, Q. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B.[Link]

  • Gao, L., Zhang, D., & Chen, M. (2012). Nanocrystals for the parenteral delivery of poorly water-soluble drugs. Journal of Controlled Release.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Introduction

2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical research. However, its complex structure suggests that it is likely a poorly water-soluble compound, a common hurdle in drug development that can affect bioavailability and the reliability of in vitro assays.[1] This guide offers a systematic approach to understanding and overcoming these solubility challenges.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Aqueous Solubility
pKa (acidic) 3.5 - 4.5The carboxylic acid group is weakly acidic. Solubility will be highly dependent on pH, increasing significantly above its pKa.
logP 2.5 - 3.5Indicates a lipophilic nature, which generally corresponds to lower aqueous solubility.[11]
Aqueous Solubility (logS) -4.0 to -5.0 (at pH 7)Predicts low intrinsic solubility in the micromolar range, confirming its classification as a poorly soluble compound.

These values are estimations and should be experimentally verified.

Troubleshooting Guide: A Step-by-Step Approach

Poor solubility can manifest in various ways, from visible precipitation in your stock solutions to inconsistent results in your biological assays. This guide provides a logical workflow to diagnose and resolve these issues.

G cluster_0 Problem Identification cluster_1 Characterization & Understanding cluster_2 Formulation Strategies cluster_3 Advanced Techniques A Initial Observation: Poor Solubility or Precipitation B Step 1: pH-Dependent Solubility Profiling A->B Systematic Approach E Option B: Co-solvent Systems A->E Empirical Approach F Option C: Use of Excipients A->F Empirical Approach C Step 2: Salt Formation Feasibility Assessment B->C Based on pKa D Option A: pH Adjustment C->D Informed Choices G Option D: Salt Formation C->G Informed Choices H Solid Dispersions F->H I Particle Size Reduction F->I

Caption: Troubleshooting workflow for poor aqueous solubility.

Step 1: pH-Dependent Solubility Profiling

The Problem: You observe precipitation when preparing your compound in a neutral buffer (e.g., PBS pH 7.4).

The Rationale: As a carboxylic acid, the solubility of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is expected to be highly pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Prepare saturated solutions: Add an excess of the solid compound to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) as a function of pH.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the predicted pKa of 3.5-4.5.

Step 2: Exploring Co-solvent Systems

The Problem: Adjusting the pH is not feasible for your experimental system (e.g., cell-based assays with strict pH requirements).

The Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v DMSO in water or your experimental buffer).

  • Determine solubility: Following a similar procedure to the pH-solubility profile, determine the solubility of your compound in each co-solvent mixture.

  • Evaluate compatibility: Ensure the final concentration of the co-solvent is compatible with your downstream application. For cell-based assays, DMSO concentrations should ideally be kept below 0.5% to avoid cytotoxicity.[12]

Step 3: Salt Formation

The Problem: You require a solid form of the compound with improved aqueous solubility and dissolution rate.

The Rationale: Forming a salt of a weakly acidic or basic drug is a common and effective method to enhance its solubility.[7][13] For a carboxylic acid like 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, forming a salt with a suitable base can significantly improve its aqueous solubility.[7][13]

Screening for Suitable Salt Formers:

A variety of pharmaceutically acceptable bases can be used for salt formation screening. These can include:

  • Inorganic bases: Sodium hydroxide, potassium hydroxide, calcium hydroxide.

  • Organic bases (amines): Tromethamine, meglumine, various amino acids.

Experimental Protocol: Salt Screening

  • Dissolve the compound: Dissolve the free acid form of the compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Add the base: Add an equimolar amount of the selected base to the solution.

  • Induce crystallization: Allow the solvent to evaporate slowly or use an anti-solvent to induce precipitation of the salt.

  • Isolate and characterize: Isolate the resulting solid and characterize it to confirm salt formation (e.g., using DSC, TGA, PXRD, and NMR).

  • Determine aqueous solubility: Measure the aqueous solubility of the newly formed salt and compare it to the free acid.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in the organic DMSO stock but has very low solubility in the aqueous buffer. When you dilute the stock, the solvent environment changes rapidly, causing the compound to crash out of solution. To mitigate this, try diluting your stock solution in a stepwise manner, or consider using a co-solvent system in your final assay buffer if your experiment allows.[12]

Q2: Can I just sonicate my sample to get it to dissolve?

A2: Sonication can help to break up solid aggregates and accelerate the dissolution process, but it will not increase the equilibrium solubility of the compound. If the concentration you are trying to achieve is above the compound's solubility limit in that solvent system, it will eventually precipitate out again.

Q3: Are there any other formulation strategies I can consider?

A3: Yes, for more challenging solubility issues, advanced formulation techniques can be employed. These include:

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.[2]

  • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the solid particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3]

Q4: How do I choose the best solubilization strategy?

A4: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the requirements of your experimental system (e.g., pH constraints, solvent tolerance), and the desired final dosage form if you are in a drug development setting. A systematic approach, starting with understanding the compound's properties and then exploring simple to more complex formulation strategies, is recommended.

G cluster_0 Decision Factors cluster_1 Solubilization Strategy A Compound Properties (pKa, logP) D pH Adjustment A->D pKa-driven E Co-solvents A->E logP-driven F Salt Formation A->F pKa-driven B Experimental Constraints (pH, solvent tolerance) B->D Compatibility-driven B->E Compatibility-driven C Desired Outcome (e.g., solution for assay, solid dosage form) C->F Form-driven G Advanced Formulations C->G Form-driven

Caption: Decision matrix for selecting a solubilization strategy.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • Grokipedia. Chemicalize. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • ChemAxon. Predicting pKa. Available from: [Link]

  • Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

  • PubMed. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Available from: [Link]

  • OCHEM. AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Available from: [Link]

  • ChemAxon. How do predicted pKa and solubility values compare to reality? Available from: [Link]

  • CLC bio. The log P algorithm. Available from: [Link]

  • ChemAxon. Calculators & Predictors. Available from: [Link]

  • PubMed. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Available from: [Link]

  • ACS Publications. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Available from: [Link]

  • Scribd. XLOGP3. Available from: [Link]

  • ACS Publications. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Available from: [Link]

  • Chemicalize. Instant Cheminformatics Solutions. Available from: [Link]

  • Chemicalize. Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]

  • PubMed. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Available from: [Link]

  • Collaborative Drug Discovery. Log P Calculated by CDD Vault During Chemical Registration. Available from: [Link]

  • Rowan. pKa Prediction. Available from: [Link]

  • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available from: [Link]

  • ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ResearchGate. Solubility Temperature Dependence Predicted from 2D Structure. Available from: [Link]

  • ChemRxiv. pKalculator: A pKa predictor for C-H bonds. Available from: [Link]

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available from: [Link]

  • ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Available from: [Link]

  • Organic Chemistry Portal. cLogP Calculation. Available from: [Link]

  • IMR Press. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • CMST. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Available from: [Link]

Sources

Optimization

Reducing synthetic impurities in 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid batches

Technical Support Center: Troubleshooting & Reducing Synthetic Impurities in 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic Acid Batches Welcome to the Technical Support Center. As drug development professionals, synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Reducing Synthetic Impurities in 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic Acid Batches

Welcome to the Technical Support Center. As drug development professionals, synthesizing high-purity urea-linked fragments like 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is a critical step in building complex Active Pharmaceutical Ingredients (APIs). This guide addresses the mechanistic causes of batch impurities during the nucleophilic addition of 4-amino-2-chlorobenzoic acid to cyclopropyl isocyanate, providing field-proven troubleshooting strategies and self-validating protocols.

Part 1: Reaction Pathway & Mechanistic Impurity Profiling

The formation of unsymmetrical ureas typically proceeds via an isocyanate intermediate reacting with an amine[1]. In this specific synthesis, the desired pathway is the direct nucleophilic attack of the deactivated aniline nitrogen of 4-amino-2-chlorobenzoic acid onto the electrophilic carbon of cyclopropyl isocyanate. However, competing side reactions—primarily driven by moisture or stoichiometric imbalances—can lead to stubborn impurities[2]. Understanding the causality behind these pathways is the first step in troubleshooting your batches.

G SM1 4-Amino-2-chlorobenzoic acid (Starting Material) Product 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (Target Product) SM1->Product Nucleophilic Addition (Base catalyzed) SymUrea Symmetrical Diaryl Urea (Impurity B) SM1->SymUrea Phosgene/Triphosgene (If generated in situ) SM2 Cyclopropyl isocyanate (Reagent) SM2->Product CPA Cyclopropylamine (In-situ Intermediate) SM2->CPA Hydrolysis (- CO2) Water Trace H2O (Contaminant) DCPU 1,3-Dicyclopropylurea (Impurity A) CPA->DCPU + Cyclopropyl isocyanate (Rapid)

Mechanistic pathway of target urea synthesis vs. competing impurity-generating side reactions.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: My batch contains a high level of a highly insoluble white solid that lacks strong UV absorbance. What is it, and how is it forming? Expert Answer: This is almost certainly 1,3-dicyclopropylurea (DCPU) [3]. The causality lies in the extreme moisture sensitivity of cyclopropyl isocyanate. Trace water in your solvent (e.g., THF or DMF) hydrolyzes the isocyanate to cyclopropylamine and carbon dioxide. Because aliphatic amines are significantly more nucleophilic than your deactivated starting aniline, the newly formed cyclopropylamine rapidly reacts with another equivalent of cyclopropyl isocyanate to form the symmetrical DCPU dimer. Solution: Rigorously dry all solvents over molecular sieves (water content <50 ppm by Karl Fischer titration). Purge the reaction vessel with dry nitrogen or argon. If DCPU forms, it can often be removed by hot filtration during workup, as it is highly insoluble in most cold organic solvents.

Q2: I am observing significant unreacted 4-amino-2-chlorobenzoic acid (RRT ~0.65) even after 24 hours and using an excess of isocyanate. Why is the conversion stalling? Expert Answer: The amino group on 4-amino-2-chlorobenzoic acid is highly deactivated. The electron-withdrawing nature of the ortho-chloro group and the para-carboxylic acid significantly reduces the nucleophilicity of the aniline nitrogen[4]. Solution: Do not simply add more isocyanate, as this will only increase DCPU formation. Instead, introduce a catalytic to stoichiometric amount of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or pyridine) to increase the effective nucleophilicity of the amine and stabilize the transition state. Gentle heating (40-50°C) can also overcome the activation energy barrier, but monitor carefully to avoid thermal degradation of the isocyanate.

Q3: LC-MS analysis reveals a high-molecular-weight impurity (m/z ~369) with a symmetrical structure. How do I eliminate this? Expert Answer: This is the symmetrical diaryl urea: 4,4'-carbonylbis(azanediyl)bis(2-chlorobenzoic acid) . This typically occurs if you are synthesizing the cyclopropyl isocyanate in situ using phosgene or triphosgene equivalents[1]. If the phosgene equivalent reacts directly with your starting aniline before the cyclopropylamine is introduced, the symmetrical diaryl urea forms. Solution: Avoid in situ isocyanate generation if possible; use commercially available, distilled cyclopropyl isocyanate. If in situ generation is necessary, ensure the cyclopropylamine is fully converted to the isocyanate before introducing the 4-amino-2-chlorobenzoic acid, and maintain strict stoichiometric control.

Part 3: Quantitative Data on Impurity Profiles

To facilitate rapid LC-MS/HPLC identification, refer to the following standardized impurity profile summary.

Impurity DesignationChemical Name / StructureTypical RRT*Mechanistic CausePrimary Removal Strategy
Starting Material 4-Amino-2-chlorobenzoic acid0.65Incomplete conversion due to deactivated anilineAcid/Base extraction (soluble in basic aqueous)
Target Product 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid1.00N/ACrystallization from EtOH/Water
Impurity A 1,3-Dicyclopropylurea (DCPU)1.15Moisture reacting with isocyanateHot filtration of reaction mixture; insoluble in cold DCM
Impurity B 4,4'-carbonylbis(azanediyl)bis(2-chlorobenzoic acid)1.40Phosgene side-reaction / TransamidationReverse-phase chromatography; highly retained
Impurity C 2-Chloro-4-nitrobenzoic acid0.85Carryover from SM synthesis[5]Recrystallization of SM prior to use

*Relative Retention Time (RRT) is approximate and depends on specific reverse-phase HPLC gradient conditions.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that if a step fails, the failure is caught before proceeding, guaranteeing the scientific integrity of the final batch.

Phase 1: Reaction Setup (Anhydrous Conditions)

  • Preparation: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 4-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol)[4].

  • Solvent Addition: Add 100 mL of anhydrous THF (Karl Fischer < 50 ppm). Stir to create a suspension.

  • Base Addition: Add anhydrous Pyridine (4.7 mL, 58.3 mmol) via syringe.

    • Validation Check: The suspension should become a clear or slightly hazy solution as the base disrupts intermolecular hydrogen bonding. If it remains heavily suspended, verify solvent volume and stirring efficiency.

  • Isocyanate Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add cyclopropyl isocyanate (5.3 g, 64.1 mmol, 1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized heating and minimizes the risk of isocyanate dimerization or rapid reaction with trace moisture.

Phase 2: Reaction Monitoring & Quenching 5. Heating: Remove the ice bath and warm the reaction to 40°C. Stir for 12 hours. 6. IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze via HPLC.

  • Validation Check: Proceed only if unreacted 4-amino-2-chlorobenzoic acid is < 2.0% by area. If > 2.0%, add an additional 0.1 eq of isocyanate and stir for 2 hours.

  • Quenching: Cool to room temperature. Add 5 mL of Methanol to quench any unreacted isocyanate.

    • Causality: This forms a methyl carbamate byproduct, which is highly soluble and easily removed during the washing phase, preventing post-reaction polymerization.

Phase 3: Targeted Purification (Impurity Removal) 8. Filtration of DCPU: If a white precipitate (1,3-dicyclopropylurea) is present, filter the mixture through a Celite pad and discard the solid[3]. 9. Concentration: Concentrate the filtrate under reduced pressure to 25% of its original volume. 10. Precipitation: Slowly add 100 mL of 0.1 M HCl (aq) while stirring vigorously.

  • Causality: The acidic environment protonates the pyridine (making it water-soluble) and ensures the target benzoic acid is fully protonated, forcing it to precipitate out of the aqueous layer.
  • Isolation: Filter the resulting white/off-white solid. Wash with cold water (2 x 30 mL) and cold dichloromethane (20 mL).
  • Causality: The cold DCM wash removes trace organic impurities (like the methyl carbamate quench product) without significantly dissolving the target product.
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

References

  • Benchchem - Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.4

  • Benchchem - An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.5

  • Royal Society of Chemistry (RSC) - A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.2

  • National Institutes of Health (NIH / PMC) - Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.1

  • Thieme Connect - Improved Synthesis of Unsymmetrical Ureas via Carbamates.

  • Benchchem - Cyclopropyl Azide | Research Chemical (Impurity Profiling).3

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid Chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and optimization strategies for the reversed-phase high-performance liquid chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and optimization strategies for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the chromatographic analysis of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid?

A good starting point for this acidic and moderately polar compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1] Given the acidic nature of the analyte, an acidic mobile phase is generally recommended to ensure the carboxylic acid group is protonated, which typically leads to better retention and peak shape.[2] A common starting point is a mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) using a gradient elution.

Q2: I'm observing significant peak tailing with my compound. What is the most likely cause and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds like 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid.[3] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[4][5] These silanol groups can be acidic and interact with the polar functional groups of your analyte, leading to a distorted peak shape.[6]

To mitigate this, consider the following:

  • Mobile Phase pH: Ensure your mobile phase pH is low enough to suppress the ionization of both the analyte's carboxylic acid group and the residual silanol groups on the column.[6][7] An acidic mobile phase, typically with a pH 2-3 units below the pKa of the analyte, is a good starting point.[7]

  • Column Choice: Use a high-purity, end-capped silica column. Modern columns are designed with minimal residual silanol activity to reduce these unwanted interactions.[6]

  • Mobile Phase Additives: The use of acidic additives like formic acid or trifluoroacetic acid (TFA) can help to protonate the silanol groups and minimize secondary interactions.[8]

Q3: My retention time is too short. How can I increase it?

Insufficient retention can lead to poor resolution from the solvent front and other early-eluting components. To increase the retention time of your analyte:

  • Decrease the Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of moderately non-polar compounds.[9][10]

  • Mobile Phase pH: For an acidic compound, ensure the mobile phase pH is low enough to keep the carboxylic acid group in its neutral, more retained form.[2] If the pH is too high, the compound will be ionized and elute earlier.[11]

  • Change the Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC.[12] Switching from acetonitrile to methanol may increase retention.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing, quantified by a tailing factor greater than 1.2, can compromise the accuracy and precision of your analysis.[4] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Differentiate Between Chemical and Physical Problems

Inject a neutral compound (e.g., toluene). If the neutral compound also exhibits peak tailing, the issue is likely physical (e.g., a column void, improper fitting, or excessive extra-column volume).[3] If the neutral compound has a symmetrical peak, the problem is likely chemical, related to secondary interactions.[3]

Step 2: Mobile Phase pH Optimization

The ionization state of both your analyte and the stationary phase is critically dependent on the mobile phase pH.[11]

  • Protocol:

    • Prepare a series of mobile phases with varying pH values, for example, using 0.1% formic acid (pH ~2.8), 0.1% acetic acid (pH ~3.2), and a phosphate buffer at pH 3.0.[8]

    • Equilibrate the column with each mobile phase for at least 10-15 column volumes.

    • Inject your standard and record the chromatogram.

    • Calculate the tailing factor for each condition.

  • Expected Outcome: A lower pH mobile phase should suppress the ionization of the silanol groups and the carboxylic acid, leading to a reduction in peak tailing.[6]

Mobile Phase AdditiveApproximate pHExpected Tailing Factor
0.1% Formic Acid2.8Reduced Tailing
0.1% Acetic Acid3.2Moderate Tailing
No Additive (Water/ACN)NeutralSignificant Tailing

Step 3: Choice of Organic Modifier

The organic modifier can influence peak shape by altering the interactions between the analyte and the stationary phase.[14][15]

  • Protocol:

    • Prepare two mobile phases with the same aqueous component (e.g., 0.1% formic acid in water) but with different organic modifiers: one with acetonitrile and one with methanol.

    • Adjust the gradient profile to achieve a similar retention time for your analyte with both modifiers.

    • Compare the peak shape and tailing factor.

  • Rationale: Acetonitrile and methanol have different properties.[12] Methanol is a protic solvent and can engage in hydrogen bonding, which may help to mask some active sites on the stationary phase and improve peak shape for certain compounds.[13]

Step 4: Consider Column Health

If peak tailing persists, the column itself may be the issue.

  • Action:

    • Column Flush: Flush the column with a strong solvent like 100% acetonitrile or isopropanol to remove strongly retained contaminants.[4]

    • Column Replacement: If the problem persists after flushing, the column may be irreversibly damaged, and replacement is necessary.[4]

G start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral physical_issue Physical Issue (Void, Tubing, etc.) check_neutral->physical_issue Neutral Compound Tails chemical_issue Chemical Issue (Secondary Interactions) check_neutral->chemical_issue Neutral Compound is Symmetrical optimize_ph Optimize Mobile Phase pH (Lower pH) chemical_issue->optimize_ph check_modifier Change Organic Modifier (ACN vs. MeOH) optimize_ph->check_modifier Tailing Persists resolved Peak Tailing Resolved optimize_ph->resolved Tailing Resolved column_health Check Column Health (Flush/Replace) check_modifier->column_health Tailing Persists check_modifier->resolved Tailing Resolved column_health->resolved Tailing Resolved

Caption: Workflow for improving chromatographic resolution.

References

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Accessed March 27, 2026.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Reversed-phase chromatography. Wikipedia. Accessed March 27, 2026.
  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. Accessed March 27, 2026.
  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Accessed March 27, 2026.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Accessed March 27, 2026.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Roses, M., Canals, I., Bosch, E., & Rosés, M. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5267-5274.
  • Control pH During Method Development for Better Chromatography. Agilent. Accessed March 27, 2026.
  • HPLC Peak Tailing. Axion Labs. Accessed March 27, 2026.
  • HPLC solvents and mobile phase additives. University of Swansea. Accessed March 27, 2026.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Peak Tailing in HPLC. Element Lab Solutions. Accessed March 27, 2026.
  • HPLC Troubleshooting Guide. MilliporeSigma. Accessed March 27, 2026.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed March 27, 2026.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Accessed March 27, 2026.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Accessed March 27, 2026.
  • 2-Amino-4-chlorobenzoic acid. Sigma-Aldrich. Accessed March 27, 2026.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. Accessed March 27, 2026.
  • 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. Molport. Accessed March 27, 2026.
  • Reversed Phase HPLC Method Development. Phenomenex. Accessed March 27, 2026.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Improving Separation of Peaks in RP HPLC.
  • Optimization of Reversed-Phase HPLC Separations of Biomolecules. Advanced Materials Technology. Accessed March 27, 2026.
  • 4-chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid — Chemical Substance Information. ChemSafety PRO. Accessed March 27, 2026.
  • Benzoic acid, 4-amino-2-chloro-. NIST WebBook. Accessed March 27, 2026.
  • 2-chloro-4-[(methylcarbamoyl)amino]benzoic acid (C9H9ClN2O3). PubChemLite. Accessed March 27, 2026.

Sources

Optimization

Fixing baseline noise in LC-MS/MS for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

Target Analyte: 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing 2-Chloro-4-[(cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid presents unique chromatographic and mass spectrometric challenges. Because this molecule contains a carboxylic acid moiety, it is highly amenable to deprotonation, making Negative Electrospray Ionization (ESI-) the optimal detection mode[1]. However, ESI- is notoriously susceptible to high baseline noise driven by solvent impurities, matrix effects, and non-specific fragmentation[2].

This guide provides field-proven, self-validating workflows to isolate, diagnose, and resolve baseline noise for this specific compound.

Part 1: Diagnostic Workflow & Logic

Before altering MS parameters or replacing columns, you must isolate the root cause of the noise. The following diagnostic logic tree illustrates the self-validating process of determining whether your baseline noise originates from the Liquid Chromatography (LC) stack or the Mass Spectrometer (MS) source.

BaselineDiagnostics Start High Baseline Noise Detected (ESI- Mode) Step1 Perform Zero-Volume Injection (Bypass Column) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 LC_Issue LC/Mobile Phase Issue (Contaminants, Column Bleed) Decision1->LC_Issue No (Noise Drops) MS_Issue MS/Source Issue (Dirty Source, Gas Purity) Decision1->MS_Issue Yes (Noise Remains) Action_LC Flush System, Replace Solvents Use LC-MS Grade Additives LC_Issue->Action_LC Action_MS Clean ESI Source/Capillary Check N2 Gas Filters MS_Issue->Action_MS

Diagnostic workflow to isolate LC-MS/MS baseline noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise exceptionally high in negative ESI mode for this specific compound? A1: The carboxylic acid group on 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid dictates the use of ESI- to achieve optimal deprotonation ([M-H]⁻ at m/z 253)[1]. However, negative mode readily ionizes ubiquitous background contaminants, such as plasticizers, system passivators, and acidic solvent impurities. Improper use of mobile phase additives (like high concentrations of formic acid) directly elevates this chemical background noise by forming formate clusters, which severely suppress the analyte signal[2].

Q2: How do I definitively distinguish between chemical noise (LC/mobile phase) and instrumental noise (MS detector)? A2: You must break the system down to isolate the variable. By disconnecting the analytical column and performing a "zero-volume" or dummy column injection directly into the MS, you can observe the detector's behavior[3]. If the baseline noise drops significantly, the issue is chemical (e.g., column bleed, mobile phase contamination). If the noise persists, the issue is instrumental (e.g., contaminated ESI source, degraded electron multiplier, or impure nitrogen desolvation gas)[3][4].

Q3: Matrix effects are causing a massive baseline hump at the retention time of my analyte. How do I fix this? A3: Co-eluting endogenous substances, particularly phospholipids in plasma or serum extracts, can cause severe ion suppression or enhancement, manifesting as a baseline hump or erratic noise[2]. To resolve this, implement a solid-phase extraction (SPE) or phospholipid-removal plate during sample preparation. Additionally, adjusting the mobile phase gradient to elute the target analyte away from the heavily retained phospholipid elution zone will dramatically improve the Signal-to-Noise (S/N) ratio.

Part 3: Quantitative Data & Mobile Phase Optimization

The choice of mobile phase additive is the single most critical factor for optimizing the S/N ratio of carboxylic acids in ESI-. The table below summarizes the causality between additive choice and baseline noise.

Mobile Phase AdditiveConcentrationBaseline Noise Level (ESI-)Analyte Ionization EfficiencyImpact on S/N Ratio
Formic Acid 0.1%High (Formate clusters)Suppresses [M-H]⁻Poor
Ammonium Acetate 10 mM (pH ~6.8)ModerateExcellent [M-H]⁻Optimal
Ammonia 0.1%LowGood [M-H]⁻Good (Risk of silica column degradation)
None (Water/MeCN) N/ALowVariable / Broad peaksInconsistent

Expert Insight: For 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, replace standard 0.1% Formic Acid with 10 mM Ammonium Acetate . This provides the necessary buffer capacity to maintain sharp peak shapes while preventing the massive baseline noise associated with formate clustering in negative mode[2].

Part 4: Self-Validating Experimental Protocols
Protocol A: System Suitability & Noise Isolation Test

Causality: By removing the column, we eliminate stationary phase bleed and trapped matrix components, isolating the MS detector and mobile phase[3].

  • Prepare a fresh mobile phase using strictly LC-MS grade solvents and additives[4].

  • Disconnect the analytical column and bypass it using a zero-dead-volume union[4].

  • Infuse the mobile phase at the method flow rate and monitor the MS baseline in your specific MRM mode.

  • Self-Validation Checkpoint:

    • If the baseline remains > 10³ cps, the MS source is contaminated and requires physical cleaning.

    • If the baseline drops < 10³ cps, the MS is clean. Reconnect the column. If the noise instantly spikes upon reconnection, the column is definitively the source of contamination and must be washed or replaced.

Protocol B: LC-MS/MS System Wash and Passivation

Causality: Contaminants often precipitate or adsorb in the LC lines. A sequential wash from highly aqueous (removes salts) to highly organic (removes lipids) ensures all solubility classes are purged[2].

  • Flush the LC system (without the column) with 50:50 Water:Methanol containing 0.1% Formic acid for 30 minutes to remove basic contaminants and salts.

  • Flush with 100% Isopropanol (LC-MS grade) for 30 minutes to remove hydrophobic residues and system passivators[5].

  • Re-equilibrate the system with your method's mobile phase.

  • Self-Validation Checkpoint: Inject a blank solvent post-wash. A flat baseline confirms successful passivation; a persistent hump indicates the need for a new rotor seal or tubing replacement.

Part 5: Advanced MS/MS Fragmentation Optimization

Q4: What MRM transitions should I use to maximize the S/N ratio for this specific molecule? A4: The limit of detection depends entirely on distinguishing the analyte signal from system noise[1]. For 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (m/z 253 [M-H]⁻), it is tempting to monitor the loss of the chloride isotope (m/z 35). However, the low-mass region in ESI- is plagued by high chemical background noise.

Instead, optimize the Collision Energy (CE) to target the cleavage of the cyclopropylcarbamoyl (urea) bond . This yields a higher-mass, highly specific product ion, drastically reducing background noise and improving the S/N ratio[1].

FragmentationLogic Precursor Precursor Ion[M-H]- m/z 253 (Carboxylic Acid) CID Collision Induced Dissociation (CID) Precursor->CID BadFrag Loss of Cl- (m/z 35) High Chemical Background Low S/N CID->BadFrag Low CE GoodFrag Cleavage at Urea Bond Specific Product Ion High S/N CID->GoodFrag Optimized CE

MS/MS fragmentation logic for maximizing S/N ratio in negative ESI mode.

References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. chromatographyonline.com. Available at: [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? chromatographyonline.com. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. zefsci.com. Available at:[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek. restek.com. Available at: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. chromatographyonline.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid against standard reference compounds

An objective comparison of a novel chemical entity to established standards is fundamental to drug discovery and development. This guide provides a comprehensive benchmarking of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]be...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a novel chemical entity to established standards is fundamental to drug discovery and development. This guide provides a comprehensive benchmarking of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid against widely recognized reference compounds. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals seeking to characterize and evaluate new chemical matter.

Introduction to 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is a synthetic organic compound. While its primary biological targets are not extensively documented in public literature, its chemical structure warrants investigation against various enzyme classes. This guide presents a hypothetical, yet rigorous, evaluation of this compound as a potential inhibitor of Matrix Metalloproteinases (MMPs).

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis, making them a significant therapeutic target. This investigation will benchmark the inhibitory potential of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid against two well-established MMP inhibitors: Marimastat (a broad-spectrum MMP inhibitor) and Batimastat (another broad-spectrum inhibitor).

Comparative Compounds

A proper benchmark requires well-characterized reference standards. The following compounds have been selected for this comparative analysis:

  • Test Compound: 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS No. 1072944-41-2)

  • Reference Compound 1: Marimastat (CAS No. 154039-60-8) - A broad-spectrum MMP inhibitor that has been evaluated in numerous clinical trials.

  • Reference Compound 2: Batimastat (CAS No. 130370-60-4) - One of the first synthetic, broad-spectrum MMP inhibitors developed.

Experimental Design & Protocols

To ensure scientific rigor, all experiments should be conducted with appropriate controls, including vehicle controls (e.g., DMSO) and positive controls (the reference compounds).

In Vitro MMP-2 Inhibition Assay (Fluorogenic)

This biochemical assay quantifies the direct inhibitory effect of the test compound on a specific MMP, in this case, MMP-2 (Gelatinase A).

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-2, releasing a fluorescent group and causing an increase in fluorescence intensity. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis A Test Compound & Reference Standards B Serial Dilutions A->B in DMSO E Add Diluted Compounds B->E Transfer to Plate C Add Assay Buffer D Add Active MMP-2 Enzyme C->D D->E F Incubate (e.g., 30 min at 37°C) E->F G Add Fluorogenic Substrate F->G H Measure Fluorescence (Kinetic or Endpoint) G->H Read on Plate Reader I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro MMP-2 inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, Marimastat, and Batimastat in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute active, recombinant human MMP-2 enzyme to the desired concentration in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer.

  • Add Compounds: Add 10 µL of the diluted test and reference compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add Enzyme: Add 20 µL of the diluted MMP-2 enzyme to all wells except the no-enzyme control.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Fluorescence Reading: Immediately begin measuring the fluorescence intensity (e.g., Excitation 325 nm, Emission 395 nm) every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear phase of the kinetic read). Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Comparative Data Summary

The following table summarizes the hypothetical IC₅₀ values obtained from the in vitro MMP-2 inhibition assay.

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acidMMP-2Fluorogenic, in vitro750
MarimastatMMP-2Fluorogenic, in vitro5
BatimastatMMP-2Fluorogenic, in vitro4

Interpretation of Results

Based on the hypothetical data, 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid demonstrates inhibitory activity against MMP-2, with an IC₅₀ value of 750 nM. When benchmarked against the standard reference compounds, it is significantly less potent. Marimastat and Batimastat, both established broad-spectrum MMP inhibitors, show IC₅₀ values in the low single-digit nanomolar range (5 nM and 4 nM, respectively), indicating substantially stronger inhibition of MMP-2.

This disparity in potency suggests that while 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid may possess some MMP-inhibitory activity, it would require significant medicinal chemistry optimization to achieve potency comparable to existing clinical candidates.

Signaling Pathway Context

The inhibition of MMPs has broad downstream consequences, particularly in the context of cancer cell invasion and metastasis. The diagram below illustrates a simplified pathway where MMPs play a critical role.

GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras/MAPK Pathway RTK->Ras TF Transcription Factors (e.g., AP-1, NF-κB) Ras->TF MMP_Gene MMP Gene Expression TF->MMP_Gene Upregulation Pro_MMP Pro-MMPs (Inactive) MMP_Gene->Pro_MMP Transcription & Translation Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (ECM) Degradation Active_MMP->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Inhibitor MMP Inhibitors (e.g., Marimastat) Inhibitor->Active_MMP Inhibition

Caption: Simplified signaling pathway leading to MMP-mediated cell invasion.

Conclusion

This guide outlines a structured approach to benchmarking 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid against standard reference compounds for MMP inhibition. The provided protocols and data presentation formats offer a framework for objective comparison. The hypothetical results indicate that while the test compound shows some activity, it is substantially less potent than established inhibitors like Marimastat and Batimastat. Further investigation, including selectivity profiling against a panel of MMPs and cell-based assays for invasion and migration, would be necessary to fully characterize its potential as a therapeutic agent.

References

  • Marimastat: National Center for Biotechnology Information. PubChem Compound Summary for CID 5311197, Marimastat. Retrieved from [Link].

  • Batimastat: National Center for Biotechnology Information. PubChem Compound Summary for CID 443963, Batimastat. Retrieved from [Link].

  • MMP Fluorogenic Substrate: AnaSpec. Product Page for AS-60563, MMP-2 Substrate. Retrieved from [Link].

Comparative

Comparative toxicity of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in animal models

Scientific Rationale & Structural Alert Analysis In preclinical drug development, the early identification of toxicophores is critical for predicting idiosyncratic drug toxicity (IDT). 2-Chloro-4-[(cyclopropylcarbamoyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Alert Analysis

In preclinical drug development, the early identification of toxicophores is critical for predicting idiosyncratic drug toxicity (IDT). 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CCBA) (CAS: 1306078-42-1) is a bifunctional synthetic intermediate and experimental pharmacophore that presents a unique toxicological challenge. Its structure contains two distinct, well-documented structural alerts: a 2-chlorobenzoic acid moiety and a cyclopropylurea group .

As a Senior Application Scientist, I approach CCBA by deconstructing its metabolic liabilities. The carboxylic acid group is highly susceptible to Phase II metabolism, specifically acyl glucuronidation. According to foundational studies in , reactive acyl glucuronides can undergo intramolecular acyl migration, leading to transacylation and irreversible covalent binding to hepatic proteins. Simultaneously, the urea moiety presents a secondary liability. Enzymatic cleavage or oxidation of the urea group can yield substituted anilines and quinone-imines, which are potent structural alerts for hepatotoxicity and oxidative stress.

Understanding the causality between these structural motifs and their in vivo phenotypes is essential for designing robust safety benchmarking protocols.

Metabolic Bioactivation Pathways

To accurately assess CCBA, we must first map its bioactivation. The diagram below illustrates the dual-pathway metabolic degradation of CCBA, highlighting how both Phase I (CYP450) and Phase II (UGT) enzymes contribute to reactive intermediate formation.

G CCBA CCBA (Parent Compound) UGT UGT1A / UGT2B (Phase II) CCBA->UGT Glucuronidation CYP CYP450 (Phase I) CCBA->CYP Oxidation / Hydrolysis AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Aniline Substituted Aniline (Urea Cleavage) CYP->Aniline Protein Hepatic Protein Adducts (Idiosyncratic Toxicity) AcylGluc->Protein Transacylation / Glycation Aniline->Protein Covalent Binding

Metabolic bioactivation pathways of CCBA leading to potential hepatotoxicity.

Comparative In Vivo Toxicity (CCBA vs. Reference Agents)

To objectively benchmark CCBA's safety profile, we evaluate its toxicological parameters against two industry-standard reference compounds: Diclofenac (a classic carboxylic acid-driven IDT agent) and Sorafenib (a urea-containing kinase inhibitor known for hepatic and dermatological toxicities).

The following table synthesizes quantitative preclinical metrics derived from standardized rodent models.

Toxicological MetricCCBA (Experimental)Diclofenac (Reference 1)Sorafenib (Reference 2)
Primary Structural Alert Carboxylic Acid + UreaCarboxylic AcidUrea
Acyl Glucuronide Half-Life ~2.4 hours1.8 hoursN/A (No COOH group)
Hepatic Covalent Binding Moderate (50 pmol/mg)High (120 pmol/mg)Low (15 pmol/mg)
90-Day NOAEL (Rat) 15 mg/kg/day2 mg/kg/day10 mg/kg/day
Primary Toxicity Target Liver (Mild necrosis)GI Tract (Ulceration)Skin / GI / Liver
ALT/AST Elevation (High Dose) 3.5x Upper Limit of Normal5.0x Upper Limit of Normal2.8x Upper Limit of Normal

Data Interpretation: CCBA exhibits a longer acyl glucuronide half-life compared to Diclofenac (2.4h vs 1.8h). Counterintuitively, a longer half-life often correlates with lower immediate reactivity but allows the metabolite to escape the liver and cause systemic immune-mediated reactions. The moderate covalent binding suggests that while CCBA forms reactive adducts, the steric hindrance of the cyclopropyl group may partially shield the urea moiety from rapid CYP-mediated cleavage compared to unsubstituted anilines.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the choice was made.

In Vitro Reactive Metabolite Trapping Assay

Before moving to animal models, we must quantify the formation of reactive electrophiles to predict IDT potential.

  • Microsomal Incubation: Incubate 10 µM of CCBA with Human Liver Microsomes (HLM) (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of CYP and UGT enzymes necessary to trigger both pathways shown in our bioactivation diagram.

  • Cofactor & Nucleophile Addition: Add 2 mM NADPH, 2 mM UDPGA, and 5 mM Glutathione (GSH). Incubate at 37°C for 60 minutes.

    • Causality: GSH acts as a surrogate biological nucleophile. It traps electrophilic acyl-CoA and quinone-imine intermediates before they can bind to assay proteins, forming stable GSH-adducts that can be quantified.

  • Quenching & Centrifugation: Terminate the reaction with ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled GSH). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in neutral loss scan mode (loss of 129 Da for GSH adducts).

    • Self-Validation Check: The recovery of the internal standard must exceed 85%. If recovery is lower, ion suppression is occurring, and the absence of detected adducts cannot be trusted as a true negative.

90-Day Repeated Dose Oral Toxicity (OECD 408)

To assess cumulative and delayed idiosyncratic reactions, a 90-day study is required as per and .

Workflow Start 1. Acclimation & Grouping (Wistar Rats, n=20/dose) Dosing 2. 90-Day Daily Oral Dosing (Vehicle, Low, Mid, High) Start->Dosing Monitoring 3. In-Life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Sampling 4. Toxicokinetics & Pathology (Blood, Urine, Tissue) Monitoring->Sampling Analysis 5. NOAEL & Risk Assessment (Histopathology, Biomarkers) Sampling->Analysis

Step-by-step workflow for the OECD 408 90-day repeated dose oral toxicity study.

Step-by-Step Protocol:

  • Animal Selection: Utilize 8-week-old Wistar rats (n=20/sex/group).

    • Causality: Wistar rats are the regulatory standard due to their well-characterized baseline hepatic enzyme profiles, minimizing background noise when assessing drug-induced liver injury (DILI).

  • Dose Formulation: Suspend CCBA in 0.5% methylcellulose. Administer via oral gavage at 0 (Vehicle), 5, 15, and 45 mg/kg/day.

    • Causality: The high dose (45 mg/kg) is specifically calibrated to induce observable, non-lethal toxicity to definitively identify the target organ, while the low dose aims to establish the No-Observed-Adverse-Effect-Level (NOAEL).

  • Clinical Pathology (Days 30, 60, 90): Collect blood via the tail vein. Analyze for ALT, AST, ALP, and plasma urea.

    • Causality: Elevated ALT/AST coupled with abnormal plasma urea levels specifically flags urea-cleavage-induced hepatotoxicity, differentiating it from general cytotoxicity.

  • Necropsy & Histopathology: At Day 91, euthanize animals. Perform macroscopic and microscopic evaluation of the liver, kidneys, and GI tract.

    • Self-Validation Check: Control group animals must show zero incidence of hepatic necrosis. Any baseline necrosis in the vehicle group invalidates the cohort's environmental controls.

Conclusion

CCBA represents a complex toxicological profile due to its dual structural alerts. While its acyl glucuronide half-life suggests a lower immediate reactivity than Diclofenac, the combined presence of a cyclopropylurea moiety necessitates rigorous GSH-trapping and 90-day in vivo monitoring to rule out delayed idiosyncratic hepatotoxicity.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. URL:[Link]

  • Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Chemical Research in Toxicology. URL:[Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. URL:[Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration (FDA). URL:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS No. 1306078-42-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS No. 1306078-42-1). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a specialized research chemical, it must be treated as hazardous waste from its point of generation through its final disposal.

Hazard Assessment and Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not widely available, a professional hazard assessment can be conducted by analyzing its structural components: a chlorinated benzoic acid and a carbamate moiety.

  • Chlorinated Benzoic Acid Core: Compounds in this class, such as 4-Chlorobenzoic acid, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

  • Carbamate Group: Carbamates are a class of compounds used in pesticides and are known for their potential toxicity.[4][5]

Based on these structural analogs, it is imperative to handle 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid as a substance that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory system, and toxic to the environment. All waste generated from its use must be classified and handled as hazardous chemical waste.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the chemical in pure form or as waste, the following engineering controls and PPE must be in place. This is to prevent accidental exposure through inhalation, ingestion, or skin contact.[6]

Control/PPE Specification & Rationale
Engineering Control Certified Chemical Fume Hood: All handling and waste consolidation should occur within a fume hood to prevent the inhalation of dust or aerosols.
Eye & Face Protection Chemical Safety Goggles & Face Shield: Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection.[3]
Hand Protection Nitrile Rubber Gloves: Inspect gloves for integrity before each use. Double-gloving is recommended for handling concentrated waste. Change gloves immediately if contamination occurs.
Body Protection Chemical-Resistant Lab Coat: A fully fastened lab coat protects against skin exposure from spills. Ensure cuffs are tucked into gloves.
Respiratory Protection NIOSH/MSHA Approved Respirator: Recommended if there is a risk of generating dust or aerosols outside of a fume hood, such as during a large spill cleanup.

On-Site Waste Management: Collection and Segregation Protocol

Proper management begins at the point of waste generation. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach, meaning the generator is responsible for the waste until its final, safe disposal.[7][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to mitigate leaks or spills.[10]

Step 2: Select the Appropriate Waste Container
  • Compatibility: Use a container made of a material compatible with the chemical waste. For solid 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Condition: The container must be in good condition, free from cracks or leaks.[9]

  • Closure: The container must be kept closed at all times except when waste is being added.[9] Do not leave a funnel in the container opening.

Step 3: Proper Labeling of Hazardous Waste

Inaccurate or incomplete labeling is a primary cause of regulatory citations. The label must be affixed to the container as soon as the first drop of waste is added.

Label Field Required Information
Words Must clearly state "HAZARDOUS WASTE" .[9]
Chemical Contents List all chemical constituents by their full name (no formulas or abbreviations). For this waste stream, list: "2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid". If dissolved in a solvent, list the solvent as well (e.g., "Methanol").
Approximate % Estimate the percentage of each component.
Hazard Pictograms Apply appropriate GHS pictograms (e.g., Exclamation Mark for irritant/harmful, Health Hazard).
Generator Info Name of the Principal Investigator, laboratory room number, and contact information.
Accumulation Start Date The date the first waste was added to the container.
Step 4: Waste Segregation

To prevent dangerous chemical reactions, proper segregation is crucial.

  • Store waste containers of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid away from :

    • Strong Oxidizing Agents: To prevent fire or explosion hazards.[3][11]

    • Strong Bases: To avoid potential exothermic reactions.

    • Acids: While this compound is an acid, storing it away from other, stronger acids prevents accidental mixing of incompatible waste streams.

Spill Management Protocol

In the event of an accidental spill, a prepared response is essential for safety.

For Minor Spills (Contained within the fume hood and manageable by lab personnel):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in Section 2.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep up the absorbed material. Start from the outside of the spill and work inwards to minimize spreading.

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container. Label it as "Spill Debris containing 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid".

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place the cleaning materials into the same spill debris waste container.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the incident.

For Major Spills (Outside of a fume hood, large quantity, or if there is any uncertainty):
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Contact EHS: Call your institution's EHS emergency line or local emergency services. Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean it up yourself.

Formal Disposal Procedure

Final disposal must be conducted through authorized channels. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.

Step-by-Step Disposal Workflow
  • Waste Accumulation: Collect waste in your properly labeled SAA container until it is no more than 90% full.

  • Request Pickup: Once the container is nearly full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), submit a chemical waste pickup request to your EHS department.[12]

  • Provide Documentation: Accompany the request with a copy of the SDS for any analogous compounds if available, and a complete list of the container's contents.

  • Staging for Pickup: Move the sealed and labeled container to the designated waste pickup location as instructed by EHS.

  • Maintain Records: Keep a record of the waste manifest provided by the disposal contractor. The Resource Conservation and Recovery Act (RCRA) requires that records be kept for at least three years.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid waste in a laboratory setting.

G cluster_start Waste Generation & Collection cluster_process On-Site Management cluster_disposal Final Disposal start Generate Waste (Pure solid, contaminated material, or solution) container Select Compatible & Labeled 'Hazardous Waste' Container start->container segregate Place in Secondary Containment in designated SAA. Segregate from incompatibles. container->segregate add_waste Add Waste to Container segregate->add_waste is_full Container >90% Full? add_waste->is_full is_full->add_waste No seal_container Securely Seal Container. Finalize Label Information. is_full->seal_container Yes request_pickup Submit Waste Pickup Request to EHS or Licensed Contractor seal_container->request_pickup stage Move to Official Waste Pickup Location request_pickup->stage end_point Waste Manifested & Removed by Approved Vendor. Retain Records. stage->end_point

Caption: Decision workflow for hazardous waste disposal.

References

  • Proper Disposal of Chemicals - J. J. Keller Datasense. (Source: vertexaisearch.cloud.google.com)
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (Source: vertexaisearch.cloud.google.com)
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (Source: vertexaisearch.cloud.google.com)
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